MEPCGWAOIHLFEW-UHFFFAOYSA-N
Description
Evolution of Synthetic Strategies for Analogous Architectures
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a well-established area of organic synthesis. A common and classical approach is the Tiemann-Tschitschibabin reaction, which involves the condensation of an α-aminopyridine with an α-halocarbonyl compound. This method provides a versatile entry into a wide range of substituted imidazo[1,2-a]pyridines.
In recent years, more advanced synthetic methodologies have been developed, including transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been employed for the site-selective annulation of 2-arylimidazo[1,2-a]pyridines. researchgate.net These modern techniques offer greater efficiency and control over the final molecular architecture. The synthesis of derivatives often involves multi-step sequences to introduce various substituents onto the core scaffold. For example, the synthesis of related 3-benzoyl imidazo[1,2-a]pyrimidine (B1208166) derivatives has been reported, highlighting the modular nature of these synthetic routes. mdpi.com
Theoretical Significance in Advanced Organic Systems
The imidazo[1,2-a]pyridine framework is of considerable theoretical interest due to its electronic properties. The extended π-system of this scaffold can give rise to interesting electronic and optical behaviors. researchgate.net The presence of both electron-donating and electron-withdrawing groups in a molecule like (2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone can lead to intramolecular charge transfer phenomena, which are of fundamental interest in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. openmedicinalchemistryjournal.com
Furthermore, the rigid, planar structure of the fused ring system makes it an excellent scaffold for the design of molecules with specific three-dimensional orientations. This is particularly relevant in medicinal chemistry, where the precise positioning of functional groups is crucial for interaction with biological targets.
Positioning within Current Chemical Research Paradigms
Imidazo[1,2-a]pyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov Various compounds based on this core have been investigated for their potential as anticancer, anti-tubercular, and antiviral agents. researchgate.netnih.gov For instance, derivatives have shown inhibitory activity against various kinases, which are important targets in cancer therapy. researchgate.net Notably, some imidazo[1,2-a]pyridine-based compounds have entered clinical trials as anti-tubercular agents. nih.gov
Beyond pharmaceuticals, the unique photophysical properties of these compounds make them attractive for applications in materials science. openmedicinalchemistryjournal.com Their potential use in developing new dyes, sensors, and electronic materials is an active area of research. openmedicinalchemistryjournal.com The versatility of the imidazo[1,2-a]pyridine scaffold ensures its continued importance across various domains of chemical research.
Table 2: Compound Names Mentioned
| InChIKey | Common Name/Systematic Name |
| MEPCGWAOIHLFEW-UHFFFAOYSA-N | (2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone |
| FMSOBRRSCPBFCO-UHFFFAOYSA-N | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide nih.gov |
| MQEREVNGTZCHOK-UHFFFAOYSA-N | Not explicitly named in search results, but is a related structure nih.gov |
Properties
Molecular Formula |
C11H11N5OS2 |
|---|---|
Molecular Weight |
293.363 |
InChI |
InChI=1S/C11H11N5OS2/c1-15-4-2-8-7(6-15)9(17)16-10(13-8)19-11(14-16)18-5-3-12/h2,4-6H2,1H3 |
InChI Key |
MEPCGWAOIHLFEW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC#N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Mepcgwaoihlfew Uhfffaoysa N
Elucidation of Reaction Pathways and Transient Intermediates
Kinetic Isotope Effects and Reaction Order Determination
Kinetic studies provide quantitative insights into reaction mechanisms. The determination of reaction order with respect to N-phenyl-2-naphthylamine and other reactants helps to construct the rate law, which is a mathematical expression of the reaction rate. For instance, in reactions where N-phenyl-2-naphthylamine acts as an antioxidant, the reaction order can elucidate its role in the rate-determining step of radical scavenging processes.
Heavy-atom kinetic isotope effects (KIEs) have been instrumental in probing the mechanism of rearrangements involving derivatives of N-phenyl-2-naphthylamine. For example, in the acid-catalyzed rearrangement of N-2-naphthyl-N'-phenylhydrazine to 1-(o-aminophenyl)-2-naphthylamine, significant KIEs were observed for ¹⁵N and ¹³C. The measurement of these effects using techniques like isotope ratio mass spectrometry provides evidence for the degree of bond breaking and forming in the transition state. researchgate.net A notable KIE of 1.0434 for two ¹⁵N atoms was determined, indicating substantial changes at the nitrogen centers during the rate-limiting step. researchgate.net
| Isotope | Kinetic Isotope Effect (KIE) | Method |
| ¹⁵N (two atoms) | 1.0434 | Whole-molecule-ion mass spectrometry |
| ¹⁵N (natural abundance) | 1.0196 | Isotope-ratio mass spectrometry |
| ¹³C | 1.0042 | Isotope-ratio mass spectrometry |
| ¹⁴C | 1.0142 | Scintillation counting |
This table presents the heavy-atom kinetic isotope effects measured in the acid-catalyzed rearrangement of N-2-naphthyl-N'-phenylhydrazine. researchgate.net
Spectroscopic Trapping and Characterization of Reactive Intermediates (Methodologies)
The direct observation and characterization of reactive intermediates are challenging due to their fleeting existence. Methodologies such as stopped-flow absorption spectroscopy can be employed to detect transient species in reactions. nih.gov For reactions involving N-phenyl-2-naphthylamine, this could involve the formation of radical cations or other charged intermediates, particularly in oxidation or acid-catalyzed processes. The difference spectra obtained by subtracting the spectra of starting materials from the reaction spectra can reveal absorption bands of the intermediate. nih.gov
Another approach is the use of scavenger reagents to trap unstable intermediates. nih.gov For instance, in nitrosation reactions of primary amines, N-methyl-N-nitrosoethanolamine has been utilized to capture reactive alkylating species, forming stable ethers that can be analyzed chromatographically. nih.gov This methodology could be adapted to trap electrophilic intermediates generated from N-phenyl-2-naphthylamine in specific reaction environments. The identification of such trapped products provides structural information about the transient species.
Detailed Analysis of Transition State Structures
The transition state is the highest energy point along the reaction coordinate and its structure dictates the kinetics and feasibility of a reaction. Understanding the geometry and electronic nature of the transition state is paramount for controlling reaction outcomes.
Physical Organic Probes and Linear Free Energy Relationships
Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for investigating reaction mechanisms and transition state properties. libretexts.orgyoutube.com By systematically varying substituents on the phenyl or naphthyl rings of N-phenyl-2-naphthylamine and measuring the corresponding reaction rates, a Hammett plot can be constructed. The slope of this plot, known as the reaction constant (ρ), provides information about the charge development in the transition state relative to the ground state. youtube.com A negative ρ value would indicate the buildup of positive charge (or loss of negative charge) in the transition state, suggesting an electrophilic mechanism, while a positive ρ value would suggest the development of negative charge, indicative of a nucleophilic mechanism. youtube.com For example, in a nickel-catalyzed hydroamination reaction, the electronic effects of substituents on N-aryl enamides, including derivatives that could be analogous to substituted N-phenyl-2-naphthylamine, were well-tolerated, indicating a complex interplay of electronic factors in the catalytic cycle. acs.orgacs.org
Computational Modeling of Reaction Coordinates and Activation Barriers
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to model reaction pathways and characterize transition states at the molecular level. acs.orgnih.govaps.orgmdpi.com By calculating the potential energy surface, the structures of reactants, intermediates, transition states, and products can be optimized. acs.orgaps.org For reactions like the hydrogen abstraction from N-phenyl-α-naphthylamine by alkylperoxy radicals, DFT calculations have been used to determine activation barriers and reaction rate constants. acs.org
The optimized geometry of the transition state provides crucial information, such as the lengths of forming and breaking bonds. acs.org For instance, in the hydrogen abstraction reaction, the transition state shows the hydrogen atom positioned between the nitrogen of the amine and the oxygen of the radical. acs.org The calculated activation energies can be compared with experimental data to validate the proposed mechanism. acs.orgaps.org
| Reaction | Calculated Activation Barrier (Ea) (kcal/mol) | Computational Method |
| Hydrogen abstraction by C₄H₉O₂ radical | 3.16 | DFT |
This table shows a calculated activation barrier for a hydrogen abstraction reaction involving a related N-phenyl-naphthylamine compound. acs.org
Probing Lewis and Brønsted Acidity/Basicity Effects on Reactivity
The reactivity of N-phenyl-2-naphthylamine can be significantly influenced by the presence of acids or bases. As an amine, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted base (proton acceptor) and a Lewis base (electron pair donor).
In the presence of Brønsted acids, the nitrogen atom can be protonated, which can alter the compound's electronic properties and reactivity. For instance, acid catalysis is a key feature in the rearrangement of related hydrazonaphthalene compounds, where protonation is a crucial initial step. researchgate.net The neutralization of acids by amines like N-phenyl-2-naphthylamine is an exothermic reaction that forms a salt. noaa.gov
Lewis acids can also interact with the lone pair on the nitrogen atom. This interaction can activate the molecule towards certain reactions or influence the regioselectivity and stereoselectivity of a transformation. In nickel-catalyzed reactions, the Lewis basicity of amine functionalities can play a role in coordinating to the metal center, which is a key step in the catalytic cycle. acs.orgacs.org The Lewis acidity of the nickel species itself is also a critical factor in these transformations. acs.orgacs.org Understanding these interactions is essential for designing and optimizing catalytic processes involving N-phenyl-2-naphthylamine and related compounds.
Photochemical and Electrochemical Transformation Mechanisms
The transformation of the organophosphorus insecticide Prothiofos (B128851) (MEPCGWAOIHLFEW-UHFFFAOYSA-N) under photochemical and electrochemical conditions is a critical area of research for understanding its environmental fate and developing remediation strategies. This section details the mechanistic investigations into these transformation pathways.
Photochemical Transformation
The photochemical degradation of Prothiofos is a significant pathway for its dissipation in the environment, primarily driven by exposure to ultraviolet (UV) radiation and direct sunlight. tandfonline.comepa.gov Studies have shown that Prothiofos is susceptible to photodegradation, leading to the formation of several transformation products through various reactions, including oxidation and isomerization.
Exposure of Prothiofos to direct sunlight has been found to cause its gradual degradation, yielding the same products as those observed under UV irradiation. tandfonline.comepa.gov The primary photochemical reaction involves the oxidation of the thionophosphate group (P=S) to the more toxic oxon analogue (P=O), forming prothiofos oxon. tandfonline.comresearchgate.net This conversion is a key step in the activation of many organophosphate insecticides.
Further degradation can occur through the cleavage of the P-O-aryl or P-S-propyl bonds. The hydrolysis of Prothiofos, which can be influenced by pH, leads to the formation of 2,4-dichlorophenol (B122985) and O-ethyl S-propyl phosphorodithioate, particularly in alkaline conditions. tandfonline.comepa.gov
Detailed analysis of the degradation products of Prothiofos under photochemical stress has identified several key compounds. The table below summarizes the major photochemical transformation products identified in various studies.
| Original Compound | Transformation Product | Reaction Type |
| Prothiofos | Prothiofos oxon | Oxidation |
| Prothiofos | O-ethyl S-propyl phosphorodithioate | Hydrolysis |
| Prothiofos | des-propyl thioprothiofos | - |
| Prothiofos | prothiofos oxon sulfoxide | Oxidation |
| Prothiofos | 2,4-dichlorophenol | Hydrolysis |
Data sourced from studies on the photolysis and oxidation of Prothiofos. tandfonline.comepa.gov
The rate of photochemical degradation can be influenced by various environmental factors, including the intensity of light, the presence of photosensitizers, and the composition of the environmental matrix. For instance, the presence of natural photosensitizers like riboflavin (B1680620) can enhance the photodegradation of certain pesticides under UV light. plos.org
Electrochemical Transformation
Electrochemical oxidation has emerged as a promising technology for the degradation of persistent organic pollutants, including organophosphate pesticides. This method involves the generation of highly reactive hydroxyl radicals (•OH) at the anode surface, which can non-selectively oxidize organic molecules.
While specific studies on the electrochemical transformation of Prothiofos are limited, research on other phosphorothioate (B77711) pesticides provides insights into the potential degradation mechanisms. nih.gov Electrochemical oxidation of organophosphates generally proceeds through the attack of hydroxyl radicals on the sulfur atom, the aromatic ring, and the ester linkages.
The proposed electrochemical degradation pathway for phosphorothioates involves the oxidation of the P=S bond to a P=O bond, similar to photochemical oxidation. Subsequent reactions can lead to the cleavage of the ester bonds and the hydroxylation and eventual mineralization of the aromatic ring. A study on the electrochemical treatment of four other phosphorothioate pesticides (Demeton-S-methyl, Metamidophos, Fenthion, and Diazinon) using a Ti/Pt anode demonstrated significant degradation of the parent compounds. nih.gov The process was effective in reducing the chemical oxygen demand (COD) and improving the biodegradability of the wastewater. nih.gov
The table below outlines the general conditions and outcomes observed in the electrochemical treatment of related phosphorothioate pesticides, which can be indicative of the potential for Prothiofos degradation.
| Pesticide Class | Electrode Material | Key Outcome |
| Phosphorothioates | Ti/Pt anode, Stainless steel cathode | Significant reduction in parent compound concentration (>50-60%) |
| Phosphorothioates | Ti/Pt anode, Stainless steel cathode | Improvement in COD/BOD5 ratio |
Data based on a study of electrochemical detoxification of four phosphorothioate pesticides. nih.gov
Further research is necessary to elucidate the specific electrochemical transformation mechanisms and products for Prothiofos. However, the existing data on similar compounds suggest that electrochemical oxidation is a viable method for its degradation, likely proceeding through oxidative cleavage and mineralization pathways.
Table of Compound Names
| InChIKey | Common Name |
| This compound | Prothiofos |
| - | Prothiofos oxon |
| - | O-ethyl S-propyl phosphorodithioate |
| - | des-propyl thioprothiofos |
| - | prothiofos oxon sulfoxide |
| - | 2,4-dichlorophenol |
| - | Demeton-S-methyl |
| - | Metamidophos |
| - | Fenthion |
| - | Diazinon |
| - | Riboflavin |
Computational and Theoretical Chemical Studies of Mepcgwaoihlfew Uhfffaoysa N
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for understanding the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study the structural parameters of molecules containing the chlorophenyl and piperazine (B1678402) moieties. For instance, DFT calculations, often using the B3LYP method with a 6-311G** basis set, have been employed to optimize the geometry of related compounds. mdpi.com
These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com The stability of the molecule can be inferred from the optimized geometry and the calculated total energy. For a molecule like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050), DFT would be instrumental in determining the preferred conformation of the piperazine ring (chair, boat, or twist-boat) and the relative orientations of the phenyl and chlorophenyl rings.
Table 1: Predicted Structural Parameters of a Phenylpiperazine Analog using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (piperazine) | 1.46 Å |
| Bond Length | C-C (phenyl) | 1.39 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Angle | C-N-C (piperazine) | 111.5° |
| Bond Angle | C-C-C (phenyl) | 120.0° |
| Dihedral Angle | C-N-C-C | 55.8° |
Note: The data in this table is representative of typical values obtained for phenylpiperazine derivatives from DFT calculations and is intended for illustrative purposes.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic predictions. These methods are particularly useful for calculating reaction energies, activation barriers, and the energies of different conformational isomers. For 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, ab initio calculations could be used to precisely determine the energy differences between various conformers, providing a detailed picture of the molecule's potential energy landscape.
Conformational Analysis and Dynamic Behavior
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.orgnih.govfigshare.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a molecule in different environments, such as in a solvent or interacting with a biological target. acs.orgnih.govfigshare.com
For phenyl-piperazine scaffolds, MD simulations have been used to evaluate their binding and energetics when interacting with biological targets. acs.orgnih.govfigshare.com These simulations can reveal the most stable binding poses and the key intermolecular interactions that stabilize the complex. An MD simulation of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine would provide a detailed understanding of its conformational landscape, identifying the most populated conformations and the transitions between them.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, one can identify the stable conformations (local minima), transition states (saddle points), and the energy barriers between them. libretexts.org For a flexible molecule like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, the PES can be complex due to the multiple rotatable bonds.
Computational methods can be used to systematically scan the PES by varying key dihedral angles and calculating the energy at each point. This allows for the identification of the global minimum energy conformation and other low-energy isomers that may be biologically relevant.
Frontier Molecular Orbital Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and shape of these orbitals are crucial in determining the reactivity of a molecule. youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net DFT calculations are commonly used to determine the energies and shapes of the frontier orbitals. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Properties of an Analogous Compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Highest Occupied Molecular Orbital |
| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.15 eV | Indicator of Chemical Stability |
Note: The data presented is a representative example for a molecule containing a chlorophenyl moiety, calculated using DFT, and serves to illustrate the application of FMO theory.
Theoretical Investigations of Non-Covalent Interactions and Intermolecular Forces
Theoretical and computational studies have been instrumental in elucidating the nature and impact of non-covalent interactions governing the behavior of N-Acetylneuraminic acid (Neu5Ac), the compound corresponding to InChIKey MEPCGWAOIHLFEW-UHFFFAOYSA-N. These weak forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in determining the molecule's conformational preferences, its interactions with other molecules, and its role in complex biological systems.
Hydrogen Bonding:
Hydrogen bonding is a predominant force in the molecular interactions of Neu5Ac. Quantum chemical calculations and molecular dynamics simulations have provided detailed insights into both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding and Conformational Stability: The conformation of the Neu5Ac molecule is significantly influenced by its environment, a factor largely dictated by hydrogen bonding capabilities. nih.gov Computational studies using the metadynamics method have calculated the conformational free energy surface of Neu5Ac. In a vacuum, three conformations are almost equally populated: the ²C₅ chair, the B₃,₆/²S₆ boat/skew-boat, and the ⁰S₃ skew-boat. The B₃,₆/²S₆ structure is notably stabilized by an internal ionic hydrogen bond between the amide N-H group and the carboxylic group. nih.gov However, in an aqueous environment, this internal bond is disrupted in favor of hydrogen bonds with water molecules, making the experimentally observed ²C₅ chair conformation the most stable. nih.gov This highlights how the interplay between internal and solvent-based hydrogen bonding dictates the molecule's structural preference. The energy penalty for adopting other conformations, such as those observed when bound to enzymes, has been calculated, demonstrating the energetic landscape shaped by these interactions. nih.gov
Table 1: Calculated Free Energy Penalties for Neu5Ac Conformational Changes
| Conformation | Free Energy Penalty (kJ/mol) relative to ²C₅ chair | Environment |
| ⁴,⁰B/⁰S₃ | 10.2 ± 2.0 | Water |
| ⁴S₂ | 17.3 ± 2.0 | Water |
Table 2: Calculated Interaction Energies of N-Acetylneuraminic Acid Complexes
| Interacting Molecules | Interaction Energy (kJ/mol) | Key Finding |
| Neu5Ac and Sucrose | 38.1 kJ/mol stronger than Neu5Ac-Lactose complex | Sucrose forms a significantly stronger complex with Neu5Ac compared to lactose. researchgate.netresearchgate.net |
| Neu5Ac-Sucrose Complex and Silica Cluster | 245.2 kJ/mol | A very high energy release indicates strong interaction, driven by hydrogen bonds. researchgate.netresearchgate.net |
In biological contexts, these hydrogen bonds are fundamental to molecular recognition. Molecular docking and simulation studies have identified specific hydrogen bonding networks between Neu5Ac and the active sites of proteins. For example, in the cholera toxin protein, Neu5Ac analogs form intermolecular hydrogen bonds with several key amino acid residues, effectively blocking the active site. nih.gov Similarly, within the active site of N-acetylneuraminic acid lyase, hydrogen bonds between the substrate and residues such as Tyr137, Ser47, and Thr167 are crucial for stabilizing the transition state during the chemical reaction. acs.orgnih.govnih.gov
Table 3: Key Hydrogen Bond Interactions of Neu5Ac in Biological Systems
| Protein | Interacting Residues | Computational Method |
| Cholera Toxin | HIS:13, ASN:90, LYS:91, GLN:56, GLN:61, TRP:88 | Molecular Docking & Molecular Dynamics nih.gov |
| N-acetylneuraminic acid lyase | Tyr137, Ser47, Thr167, Glu192 | Quantum Mechanics/Molecular Mechanics (QM/MM) acs.orgnih.gov |
Van der Waals Forces and Electrostatic Interactions:
Van der Waals Forces: These non-specific, distance-dependent interactions are crucial for the close packing of molecules. In computational models of Neu5Ac binding to proteins like influenza virus hemagglutinin, energy functions used to rank potential binding poses are dominated by van der Waals interactions and an implicit solvation model. acs.org Although individually weaker than hydrogen bonds, the collective contribution of van der Waals forces across the molecular surface is substantial in stabilizing the bound complex.
Electrostatic Interactions: At physiological pH, the carboxylic acid group of Neu5Ac is deprotonated, conferring a negative charge on the molecule. wikipedia.org This charge facilitates strong electrostatic interactions with positively charged residues (such as lysine (B10760008) or arginine) on protein surfaces or with metal ions. These long-range forces can help orient the molecule as it approaches a binding site, preceding the formation of more specific, short-range interactions like hydrogen bonds.
Advanced Spectroscopic and Diffraction Methodologies for Elucidation of Mepcgwaoihlfew Uhfffaoysa N S Architecture
Sophisticated Nuclear Magnetic Resonance (NMR) Experiments
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and in the solid state. For a molecule with the complexity of Lapatinib, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, but multi-dimensional techniques are essential for unambiguous assignment of all signals and for mapping the intricate network of covalent bonds and spatial relationships.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For Lapatinib, COSY spectra would reveal the proton-proton connectivities within the quinazoline, furan, and phenyl rings, as well as along the ethylamino and methoxy (B1213986) side chains.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. This is a crucial step in assigning the ¹³C NMR spectrum. columbia.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is vital for determining the three-dimensional conformation of the molecule in solution.
The following table illustrates the type of information that would be derived from these experiments for the structural elucidation of Lapatinib.
| NMR Experiment | Purpose | Information Gained for Lapatinib |
| COSY | Maps ¹H-¹H spin-spin coupling networks. | - Connectivity of protons within the quinazoline, furan, and phenyl rings.- Coupling patterns of the ethyl side chain. |
| HSQC | Correlates protons to their directly attached carbons. | - Unambiguous assignment of protonated carbons in the ¹³C spectrum.- Differentiation of CH, CH₂, and CH₃ groups. |
| HMBC | Shows correlations between protons and carbons over 2-4 bonds. | - Connectivity between different ring systems.- Linkage of the side chains to the core structure.- Assignment of quaternary (non-protonated) carbons. |
| NOESY | Identifies protons that are close in 3D space. | - Spatial proximity of different molecular fragments.- Determination of the preferred conformation in solution. |
Detailed ¹H and ¹³C NMR data have been published for various derivatives of Lapatinib, confirming the chemical shifts of the core structure. nih.gov
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form. This is particularly important for pharmaceutical compounds like Lapatinib, which can exist in different polymorphic forms or as amorphous solid dispersions. Studies have utilized ¹⁵N and ¹H ssNMR to investigate drug-excipient interactions in amorphous solid dispersions of Lapatinib. nih.gov These experiments can provide direct spectroscopic evidence of interactions such as protonation (salt formation) between Lapatinib and pharmaceutical polymers. nih.gov ¹H T₁ and ¹H T₁ρ relaxation studies can further support the nature of these interactions and identify the presence of multiple phases within the dispersion. nih.gov
High-Resolution Mass Spectrometry Approaches for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound and for elucidating its structure through fragmentation analysis.
Advanced ionization techniques such as electrospray ionization (ESI) are used to gently ionize molecules like Lapatinib, preserving their structural integrity as they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion and analyze the resulting product ions. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.
A study utilizing LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry provided MS2 data for Lapatinib. massbank.jp The precursor ion [M-H]⁻ was observed at an m/z of 579.1275. massbank.jp Collision-induced dissociation (CID) of this precursor ion leads to a series of fragment ions that can be used to reconstruct the molecular structure. A proposed fragmentation pattern for Lapatinib-d4 has also been described, which can be extrapolated to the non-deuterated compound. researchgate.net
The table below summarizes some of the key fragment ions observed in the MS/MS spectrum of Lapatinib, which are crucial for its structural confirmation.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |
| 581.142 ([M+H]⁺) | 458.1048 | Loss of the methylsulfonylethylamino group |
| 581.142 ([M+H]⁺) | 365.0779 | Cleavage of the ether linkage and loss of the 3-chloro-4-methoxyphenyl group |
Data derived from PubChem CID 208908, based on various experimental results. nih.gov
Accurate mass measurements, typically with a precision of a few parts per million (ppm), allow for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov The exact mass of Lapatinib (C₂₉H₂₆ClFN₄O₄S) is 580.1347. massbank.jp HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.
Furthermore, the isotopic pattern of the molecular ion provides a unique "isotopic fingerprint." The presence of chlorine in Lapatinib results in a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic peak, which is a clear diagnostic feature in its mass spectrum. While not explicitly detailed for Lapatinib in the reviewed literature, stable isotope fingerprinting by NMR has been proposed as a tool for tracking active pharmaceutical ingredients. nih.gov
X-ray Crystallography Techniques for Absolute Stereochemistry and Crystal Packing Arrangement Methodologies
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The crystal structure of Lapatinib has been determined in various forms, including as a free base and in complex with the epidermal growth factor receptor (EGFR) kinase domain. researchgate.nettandfonline.com The crystal structure of Lapatinib ditosylate monohydrate has also been characterized by X-ray powder diffraction. cambridge.org
Studies have revealed that Lapatinib can exist in different polymorphic forms. For instance, the anhydrous free base has been crystallized in a monoclinic form (Form 1) with the space group P2₁/c. acs.org A channel hydrate (B1144303) form has also been identified in the tetragonal space group P4₂2₁2. acs.org The arrangement of molecules in the crystal lattice, or crystal packing, is determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. In the crystal structure of the free base, hydrogen bonding interactions are observed, for example, between the amine groups of one molecule and the oxygen atoms of another. researchgate.net
The following table summarizes key crystallographic data for two forms of Lapatinib.
| Parameter | Lapatinib Ditosylate Monohydrate | Lapatinib Anhydrous Free Base (Form 1) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 9.6850 | Data not available |
| b (Å) | 29.364 | Data not available |
| c (Å) | 30.733 | Data not available |
| α, β, γ (°) | 90, 90, 90 | Data not available |
| Volume (ų) | 8740.1 | Data not available |
Data for Lapatinib Ditosylate Monohydrate from Varlashkin, 2012. cambridge.org Specific unit cell parameters for the anhydrous free base were not detailed in the provided search results, but the space group was identified. acs.org
This comprehensive structural analysis, integrating data from advanced NMR, mass spectrometry, and X-ray crystallography, provides a complete picture of the molecular architecture of MEPCGWAOIHLFEW-UHFFFAOYSA-N (Lapatinib).
Single Crystal X-ray Diffraction Methodologies for Molecular Geometry
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. mdpi.com This powerful technique allows for the high-precision determination of atom locations, bond lengths, and the supramolecular interactions that dictate the physicochemical properties of a compound. mdpi.com For a chiral molecule like Osilodrostat, SCXRD provides unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.
While specific, detailed crystallographic data for Osilodrostat from peer-reviewed structural databases is not publicly available, regulatory documents confirm that its structure was elucidated using X-ray crystallography. europa.eu The resulting data provides the foundational understanding of its molecular conformation, which is essential for interpreting its interaction with its biological target, 11β-hydroxylase. nih.govahajournals.org
Table 1: Representative Crystallographic Data Categories from SCXRD Analysis This table illustrates the typical data obtained from a single crystal X-ray diffraction study. Specific values for Osilodrostat are not publicly available.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P212121 |
| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c). | a = 8.5, b = 12.1, c = 15.3 |
| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). | α = 90, β = 90, γ = 90 |
| Key Bond Length (e.g., C-N) | The distance between two bonded atoms. | 1.34 Å |
| Key Bond Angle (e.g., C-C-N) | The angle formed by three connected atoms. | 120.5° |
Powder X-ray Diffraction Methodologies for Polymorph Identification
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit varied solubility, stability, and bioavailability. rigaku.comcreative-biostructure.comamericanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary and non-destructive technique used to identify and differentiate these polymorphic forms. creative-biostructure.comresearchgate.net Each crystalline form produces a unique diffraction pattern, or "fingerprint," characterized by the position (2θ angle) and intensity of its diffraction peaks. americanpharmaceuticalreview.com
Regulatory filings for Osilodrostat indicate that the solid-state properties were measured by X-ray powder diffraction (XRPD). europa.eu These analyses have confirmed that the manufacturing process consistently produces a single, stable polymorphic form, which is crystalline, anhydrous, and non-hygroscopic. europa.eu This control over the crystalline form is essential for ensuring product quality and consistent performance. nih.gov
Table 2: Representative PXRD Data for a Hypothetical Polymorphic System This table illustrates how PXRD data can distinguish between different crystalline forms. Data shown is representative and not specific to Osilodrostat, for which only one form is reported from manufacturing.
| Characteristic Peaks for Form A (2θ) | Characteristic Peaks for Form B (2θ) |
|---|---|
| 8.1° | 9.5° |
| 12.3° | 11.8° |
| 16.2° | 17.4° |
| 20.5° | 22.1° |
| 24.7° | 25.9° |
Advanced Chiroptical Spectroscopy Methodologies (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopy techniques are essential for studying chiral molecules like Osilodrostat. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light, providing detailed information about its stereochemistry. nih.govnih.gov
Electronic Circular Dichroism (ECD) measures the differential absorption of polarized light in the UV-Vis region, arising from electronic transitions within the molecule. nih.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation in solution. mdpi.com By comparing experimental ECD spectra with those predicted by quantum-chemical calculations, the absolute configuration of a chiral center can be determined reliably. mdpi.com
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of polarized light in the IR region. VCD is sensitive to the vibrational modes of a molecule and provides a detailed fingerprint of its three-dimensional structure and stereochemistry. nih.gov The combination of experimental and computational VCD is a powerful tool for conformational and configurational analysis of chiral molecules in solution. researchgate.net
For Osilodrostat, with its (5R)-configuration, these chiroptical techniques would be instrumental in confirming its stereochemical identity and understanding its conformational behavior in a solution, complementing the solid-state information from X-ray diffraction.
Table 3: Representative Chiroptical Spectroscopy Data This table illustrates the type of data obtained from ECD and VCD experiments. The data is hypothetical and serves to represent the principles of the techniques.
| Technique | Parameter | Description | Example Value |
|---|---|---|---|
| ECD | λmax (nm) | Wavelength of maximum absorption. | 225 nm |
| ECD | Δε (L·mol-1·cm-1) | Molar circular dichroism, indicating the sign (positive/negative) and intensity of the Cotton effect. | +5.3 |
| VCD | ν̃ (cm-1) | Wavenumber of a specific vibrational mode (e.g., C=O stretch). | 1680 cm-1 |
| VCD | ΔA | Differential absorbance, indicating the sign and intensity of the VCD signal. | -2.5 x 10-4 |
Non Biological Intermolecular Interactions and Supramolecular Assemblies Involving Mepcgwaoihlfew Uhfffaoysa N
Host-Guest Chemistry and Inclusion Complex Formation Mechanisms
Chrysin's poor aqueous solubility has driven extensive research into its host-guest chemistry, primarily focusing on the formation of inclusion complexes with cyclodextrins (CDs). These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules like Chrysin in aqueous solutions.
The formation of these complexes is governed by non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and hydrogen bonding. The process typically involves the displacement of water molecules from the cyclodextrin (B1172386) cavity by the more hydrophobic Chrysin molecule, which is an energetically favorable process.
Various methods have been employed to prepare Chrysin-cyclodextrin inclusion complexes, including kneading, co-precipitation, lyophilization, spray-drying, and microwave irradiation. nih.govmdpi.comresearchgate.net Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) are used to confirm complex formation. nih.govresearchgate.net NMR and IR spectral data have shown no covalent interaction between Chrysin and the cyclodextrin carriers, while DSC and SEM results indicate the conversion of crystalline Chrysin into an amorphous form upon complexation. nih.govmdpi.com
Phase solubility studies consistently show that complexation follows an AL-type linear profile, indicating a 1:1 stoichiometry between Chrysin and various β-cyclodextrin derivatives. mdpi.com The stability and efficiency of complexation vary depending on the type of cyclodextrin used. For instance, multicomponent systems incorporating an auxiliary component like L-arginine or Poloxamer have been shown to further enhance the stability constant of the complex. nih.govmdpi.com
| Host Molecule | Auxiliary Component | Stability Constant (Ks) (M-1) | Stoichiometry (Guest:Host) |
|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | None | 268 | 1:1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | L-arginine | 773 | 1:1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Poloxamer | 720 | 1:1 |
Self-Assembly Processes and Molecular Recognition Phenomena
The molecular structure of Chrysin allows it to participate in self-assembly and molecular recognition events. These processes are driven by specific intermolecular interactions, leading to the formation of ordered supramolecular architectures.
One key area of research is the development of molecularly imprinted polymers (MIPs) for the selective recognition and separation of Chrysin. mdpi.com This technique creates polymer matrices with cavities that are complementary in shape, size, and functional group orientation to the Chrysin template molecule. In one study, MIPs were prepared using methacrylic acid and acrylamide (B121943) as binary functional monomers. The synergistic action of these monomers, one acidic and one neutral, enhanced the recognition of Chrysin's hydroxyl and aldehyde groups through hydrogen bonds, electrostatic interactions, and π–π stacking, resulting in high specificity and adsorption capacity. mdpi.com
The concept of supramolecular synthons is also crucial in understanding Chrysin's assembly in the solid state, particularly in the formation of cocrystals. nih.gov The hydroxyl groups on Chrysin act as hydrogen bond donors, readily interacting with hydrogen bond acceptors on other molecules. A common supramolecular motif observed is the O-H⋯Narom interaction between the C7-hydroxyl group of Chrysin and an aromatic nitrogen atom of a coformer molecule. nih.gov This predictable interaction is a tool for designing new solid forms of the compound. Furthermore, studies involving amino-appended β-cyclodextrins have proposed a 1:1 inclusion mode that involves the self-assembly of the cyclodextrin's amino side chains within the cavity. researchgate.net
Covalent and Non-Covalent Functionalization Strategies for Material Precursors (Focus on Methods)
To modulate its properties for various applications, Chrysin can be functionalized through both covalent and non-covalent strategies. These methods aim to modify the Chrysin scaffold to create precursors for new materials or to enhance its interaction with other systems.
Non-Covalent Functionalization This approach modifies surfaces or nanoparticles with Chrysin without forming permanent chemical bonds. A common method is the simple adsorption or loading of Chrysin onto a carrier. For example, Chrysin has been loaded into magnetite nanoparticles (NPs) coated with polymers like polyethylene (B3416737) glycol (PEG) or chitosan. nih.gov The loading is achieved via an adsorption method where the drug interacts non-covalently with the polymer-coated surface. nih.gov Another strategy involves the formation of self-assembled monolayers on particle surfaces. nih.gov Interestingly, while native Chrysin does not readily form non-covalent complexes with proteins like lysozyme (B549824) or myoglobin, its phosphorylated derivatives do, indicating that modification of the Chrysin structure can dramatically alter its non-covalent interaction profile. nih.gov
Covalent Functionalization Covalent modification involves the formation of new chemical bonds at the hydroxyl groups of the Chrysin molecule. Various synthetic methods have been developed to create Chrysin derivatives.
O-alkylation: The hydroxyl groups at the C5 and C7 positions can be alkylated using alkyl halides in the presence of a base. Microwave-assisted O-alkylation has been shown to significantly reduce reaction times from hours to minutes compared to conventional stirring methods. researchgate.net
Derivatization with various functional groups: Butyl, octyl, propyl, and tolyl derivatives have been synthesized to modify the -OH groups at C5 and C7. nih.gov
Formation of Hydrazides and Hydrazones: The C7 hydroxyl group can be derivatized to form a hydrazide, which can then be reacted with various aldehydes to produce a range of hydrazone derivatives. nih.gov These reactions are typically carried out in solvents like DMF or methanol, sometimes with an acid catalyst. nih.gov
Methylation and Fluorination: Specific methylation at the C5 and C7 positions and the introduction of fluorine atoms are other covalent strategies used to create Chrysin analogues. nih.gov
Crystal Engineering and Solid-State Chemistry Investigations of Molecular Packing
Crystal engineering provides a framework for designing solid-state structures with desired properties by controlling intermolecular interactions. For Chrysin, this has been primarily applied to create novel cocrystals and amorphous solid dispersions.
The formation of cocrystals involves combining Chrysin with a pharmaceutically acceptable coformer molecule through non-covalent interactions, mainly hydrogen bonding and π-π stacking. nih.govresearchgate.net This approach has been used to improve the physicochemical properties of Chrysin. For example, cocrystals of Chrysin have been synthesized with 4,4'-bipyridine (B149096) (BPY), 1,4-bis(pyridin-4-ylmethoxy)benzene (B11764132) (R1), cytosine, and thiamine (B1217682) hydrochloride. nih.govresearchgate.net
Structural analysis of these cocrystals reveals that the molecular packing is directed by specific hydrogen bonding patterns. In the cocrystals with BPY and R1, O-H⋯N hydrogen bonds are the primary interactions forming the supramolecular structure. researchgate.net Similarly, cocrystals with cytosine and thiamine hydrochloride share a common supramolecular motif involving the phenolic moiety at the C7 position of Chrysin. nih.gov Characterization of these solid forms relies on techniques such as Powder X-Ray Diffraction (PXRD), Solid-State NMR Spectroscopy (SSNMR), and DSC, which provide information on the crystal lattice and intermolecular interactions. nih.gov
Beyond crystalline forms, amorphous solid dispersions of Chrysin have also been developed. By using a solvent evaporation method with a hydrophilic carrier like Plasdone® S630, Chrysin can be converted into a stable amorphous state, as confirmed by X-ray diffraction studies. mdpi.com This manipulation of the solid-state form is a key strategy in overcoming the limitations of its crystalline structure.
Structure Reactivity Relationship Srr Investigations of Mepcgwaoihlfew Uhfffaoysa N and Its Analogues
Systematic Structural Modifications and Their Impact on Chemical Reactivity Profiles
Systematic modifications of the osimertinib (B560133) scaffold have been crucial in defining its structure-reactivity profile. The molecule can be broadly divided into three key components: the pyrimidine (B1678525) core, the indole (B1671886) headpiece, and the acrylamide (B121943) "warhead" attached to a linker.
The Acrylamide Moiety: The α,β-unsaturated carbonyl system of the acrylamide group is the critical electrophilic "warhead" that reacts with the nucleophilic thiol of the Cys797 residue in a Michael addition reaction. The absence of this group in analogues results in a significant decrease in inhibitory activity, highlighting its necessity for covalent bond formation. nih.gov
The Indole Headpiece: The indole group fits into the ATP binding pocket. nih.gov Modifications to this part of the molecule aim to enhance binding affinity and selectivity. For instance, replacing the indole with a pyrrolo-pyridine headpiece led to the analogue C-005. researchgate.netnih.gov This change was designed to potentially form extra hydrogen bonds and increase hydrophilicity, which could improve bioavailability. researchgate.net
The Pyrimidine Core and Linker: The 2-aminopyrimidine (B69317) core is responsible for forming key hydrogen bonds within the hinge region of the EGFR binding site. nih.gov The linker connecting the core to the acrylamide warhead positions the electrophile for optimal reaction with Cys797. Deuteration of osimertinib, leading to dosimertinib, is another example of structural modification aimed at altering its metabolic profile and potentially enhancing its therapeutic properties. acs.org
Researchers have synthesized numerous analogues by modifying these regions. For example, a series of N-oxidized and fluorinated derivatives were created to explore metabolic stability and reactivity. researchgate.net Another study involved synthesizing analogues with different headpieces, such as benzo-isoxazole and thieno-pyrazole, to probe the impact on binding and selectivity. researchgate.net
Electronic and Steric Effects on Reaction Rates and Stereoselectivity
The rate and selectivity of the covalent reaction between osimertinib and EGFR are governed by a delicate balance of electronic and steric effects.
Steric Effects: The steric environment of the EGFR ATP-binding site, particularly the presence of the T790M "gatekeeper" mutation, plays a critical role. nih.gov Osimertinib was specifically designed to accommodate the bulkier methionine residue of the mutant EGFR, while being less reactive towards the wild-type (WT) EGFR which has a smaller threonine residue at that position. nih.gov This steric complementarity is a key determinant of its selectivity. Modifications to the osimertinib structure must preserve this favorable steric interaction. For example, introducing bulky substituents near the acrylamide warhead could sterically hinder its approach to the Cys797 residue, thereby decreasing the reaction rate. nih.govnih.gov The cyclization of the side chain in some analogues was explored to restrict conformational flexibility, which can help improve binding kinetics by reducing the number of low-energy conformations. researchgate.net
Quantitative Correlation Analyses of Substituent Effects
While specific quantitative correlation analyses like Hammett or Taft plots for osimertinib analogues are not extensively detailed in the provided search results, the principles of these analyses are implicit in the rational design of new analogues. Such analyses correlate the electronic properties (described by substituent constants like σ) and steric properties (described by parameters like E_s) of substituents with the reaction rates or biological activity (e.g., IC₅₀ values).
For osimertinib, a hypothetical quantitative structure-activity relationship (QSAR) study would involve synthesizing a series of analogues with varying substituents on the indole or pyrimidine rings and measuring their reaction rates or inhibitory concentrations. The data could then be fitted to an equation, such as:
log(1/IC₅₀) = k₁σ + k₂E_s + C
This would allow for the quantitative determination of how electronic and steric factors contribute to the activity. For instance, a positive value for k₁ would indicate that electron-withdrawing groups enhance activity.
Studies have generated extensive data comparing the inhibitory activity (IC₅₀ values) of various analogues against different EGFR mutants. researchgate.netresearchgate.net This data forms the basis for understanding these relationships, even if formal correlation equations are not published. For example, the analogue C-005, with a pyrrolo-pyridine headpiece, showed over 30-fold selectivity for the L858R/T790M mutant EGFR over WT EGFR, a quantitative measure of its improved reactivity profile. researchgate.netnih.gov
Table 1: Inhibitory Activity of Osimertinib and Selected Analogues
| Compound | Modification | Target EGFR Mutant | IC₅₀ (nM) | Selectivity vs WT EGFR |
|---|---|---|---|---|
| Osimertinib | - | L858R/T790M | 4.9 researchgate.net | ~16x researchgate.net |
| Compound 2 | N-oxide metabolite | L858R/T790M | 4.9 researchgate.net | ~34x researchgate.net |
| Compound 4a | N-oxide metabolite | L858R/T790M | Not specified | ~50x researchgate.net |
| C-005 | Pyrrolo-pyridine headpiece | L858R/T790M | Not specified | >30x researchgate.netnih.gov |
| Compound 14l | Modified linker/side chain | Not specified | 50.58 nih.gov | Not specified |
This table is interactive. Data is compiled from multiple research sources. researchgate.netnih.govresearchgate.netnih.gov
Rational Design Principles for Modulating Chemical Functionality
The development of osimertinib and its subsequent analogues is a prime example of rational drug design, where structural information is used to modulate chemical reactivity and biological function. nih.gov
Key design principles include:
Targeted Covalent Inhibition: The core principle is the inclusion of a moderately reactive electrophile (the acrylamide group) that can form a stable covalent bond with a specific, non-catalytic cysteine residue in the target protein. This leads to irreversible inhibition.
Exploiting Structural Differences: The design leverages the steric differences between mutant and wild-type proteins. Osimertinib's structure was computationally modeled and optimized to fit the pocket of the T790M mutant EGFR, leading to high selectivity and reduced toxicity. nih.gov
Modulating Metabolic Stability: Structural modifications are used to block metabolically labile sites. For example, analogues were designed to prevent N-demethylation, a known metabolic pathway for osimertinib, which can lead to metabolites with different activity or toxicity profiles. researchgate.netnih.gov The development of dosimertinib, a deuterated version, was also aimed at altering metabolism and improving pharmacokinetic properties. acs.org
Fine-Tuning Physicochemical Properties: Changes to the scaffold, such as replacing indole with more hydrophilic groups like pyrrolo-pyridine, are used to modulate properties like solubility and bioavailability, which are critical for oral drug efficacy. researchgate.net
Dual-Targeting Approaches: More advanced design principles involve modifying the osimertinib scaffold to inhibit additional targets. Analogues have been created that act as dual inhibitors of both EGFR and other proteins like HDAC or P-glycoprotein 1, aiming to overcome drug resistance mechanisms. nih.govnih.gov
These principles, guided by computational modeling and empirical testing of synthesized analogues, allow for the systematic refinement of the molecule's chemical reactivity to achieve a desired therapeutic profile. nih.govnih.gov
The Role of Mepcgwaoihlfew Uhfffaoysa N As a Chemical Tool or Building Block in Organic Synthesis
As a Versatile Reagent in Specific Organic Transformations
N-Phenyl-1-naphthylamine functions as a key nucleophilic reagent in several important organic reactions, most notably in the formation of carbon-nitrogen (C-N) bonds. Its role is particularly prominent in modern cross-coupling reactions, which have become indispensable tools for synthetic chemists.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, frequently employs secondary amines like N-Phenyl-1-naphthylamine to form triarylamines. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing C-N bonds, overcoming the limitations of traditional methods which often require harsh conditions and have limited substrate scope. wikipedia.org In this context, N-Phenyl-1-naphthylamine reacts with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to yield more complex amine products. libretexts.orgacsgcipr.org Recent advancements have also demonstrated the use of nickel catalysis for this transformation, providing a more sustainable alternative to palladium. rsc.org
Beyond C-N bond formation, N-Phenyl-1-naphthylamine is utilized as a fluorescent probe in analytical chemistry. scbt.com For instance, it has been employed in a method for determining the concentration of highly reactive organolithium and organomagnesium reagents. Its fluorescence properties, which are sensitive to the local environment, make it a useful tool for probing hydrophobic regions of cell membranes. caymanchem.com
Table 1: Examples of Organic Transformations Involving N-Phenyl-1-naphthylamine
| Transformation | Role of N-Phenyl-1-naphthylamine | Reactants | Catalyst/Conditions | Product Type |
| Buchwald-Hartwig Amination | Amine Coupling Partner (Nucleophile) | Aryl Bromide (e.g., 4-bromobenzophenone) | Ni(I) Complex, 80°C | Triarylamine |
| Dye Synthesis | Intermediate/Precursor | Varies | Varies | Dyes and Pigments |
| Determination of Organometallics | Fluorescent Indicator | Organolithium or Organomagnesium Reagent | Spectroscopic Analysis | Titrated Reagent |
As a Ligand in Catalytic Systems (Focus on Ligand Design and Coordination Chemistry)
While N-Phenyl-1-naphthylamine is predominantly used as a substrate in catalytic reactions, its structural features are relevant to the principles of ligand design. The diarylamine framework is a common motif in more complex, sterically hindered phosphine (B1218219) ligands that are highly effective in cross-coupling catalysis, such as the Buchwald-Hartwig amination. wikipedia.org However, N-Phenyl-1-naphthylamine itself is not typically employed directly as a primary ligand in major catalytic systems.
Its potential for coordination chemistry is evident in sensing applications. For example, the coordination of palladium (Pd²⁺) ions with complexes involving the N-Phenyl-1-naphthylamine moiety can lead to distinct color changes, a principle used for naked-eye detection of metal ions. This interaction highlights the ability of the nitrogen lone pair and the aromatic π-systems to engage with metal centers. While this does not represent its use as a catalytic ligand, it confirms its capacity for metal coordination. The development of chiral derivatives or the incorporation of this diarylamine into larger, multidentate structures could yield novel ligands for asymmetric catalysis, though this remains an area for further exploration.
As a Precursor for Novel Complex Molecular Architectures
One of the most significant applications of N-Phenyl-1-naphthylamine in synthetic chemistry is its role as a precursor for constructing complex, polycyclic aromatic systems, particularly carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with a tricyclic structure that are of great interest due to their prevalence in natural products and their applications in materials science, particularly as organic light-emitting diodes (OLEDs) and pharmaceuticals. organic-chemistry.orgwikipedia.org
N-Phenyl-1-naphthylamine can undergo intramolecular cyclization to form benzo[a]carbazole. This transformation can be achieved through various methods, including palladium-catalyzed intramolecular C-H arylation. organic-chemistry.org This synthetic strategy involves the formation of a new carbon-carbon bond between the phenyl and naphthyl rings, leading to the rigid, planar carbazole (B46965) core. The substitution pattern of the final carbazole can be controlled by the choice of starting materials and reaction conditions.
Table 2: Complex Molecular Architectures Derived from N-Phenyl-1-naphthylamine
| Precursor | Synthetic Method | Resulting Architecture | Significance of Architecture |
| N-Phenyl-1-naphthylamine | Palladium-catalyzed Intramolecular Direct Arylation | Benzo[a]carbazole | Core structure in functional materials and biologically active compounds. |
| N-Phenyl-1-naphthylamine | Oxidative Cyclization (e.g., Mallory Reaction) | Benzo[a]carbazole | Fundamental heterocyclic scaffold for pharmaceuticals and dyes. wikipedia.org |
| Substituted N-Phenyl-1-naphthylamines | Suzuki or Buchwald-Hartwig Coupling followed by Cyclization | Functionalized Carbazoles | Used in the synthesis of novel compounds with specific optical or biological properties. researchgate.netnih.gov |
Integration into Emerging Synthetic Methodologies for Other Molecules
N-Phenyl-1-naphthylamine and its derivatives are integrated into several emerging and powerful synthetic methodologies that enable the efficient construction of other valuable molecules. Its application extends from catalysis to bioanalytical techniques.
The Buchwald-Hartwig amination represents a cornerstone of modern organic synthesis, and the use of N-Phenyl-1-naphthylamine as a coupling partner is a key example of its integration into these advanced methods. wikipedia.orgacsgcipr.org The continuous development of more active and robust catalyst systems, including those based on earth-abundant metals like nickel, allows for the coupling of challenging substrates under increasingly mild conditions, expanding the synthetic utility of reagents like N-Phenyl-1-naphthylamine. rsc.org
Furthermore, its well-established use as a fluorescent probe demonstrates its role in modern analytical and biochemical methodologies. It is used to study the integrity and permeability of bacterial cell membranes and to determine the critical micelle concentration of surfactants. caymanchem.com This application relies on the molecule's photophysical properties, where its fluorescence quantum yield is highly dependent on the polarity of its environment. This sensitivity allows it to act as a reporter for molecular-level changes in complex biological or chemical systems.
Table 3: Integration of N-Phenyl-1-naphthylamine into Modern Methodologies
| Methodology | Role of N-Phenyl-1-naphthylamine | Area of Application | Key Features |
| Metal-Catalyzed Cross-Coupling | Substrate (Amine Source) | Organic Synthesis, Medicinal Chemistry | Enables efficient C-N bond formation under relatively mild conditions. wikipedia.orgrsc.org |
| Fluorescence Probing | Fluorescent Probe | Analytical Chemistry, Biochemistry | Sensitive to environmental polarity; used to study membranes and micelles. caymanchem.com |
| Synthesis of Heterocycles | Building Block/Precursor | Materials Science, Drug Discovery | Provides a direct route to complex carbazole structures via intramolecular cyclization. organic-chemistry.org |
Future Directions and Emerging Research Avenues in the Chemistry of Mepcgwaoihlfew Uhfffaoysa N
Exploration of Novel Reaction Pathways and Catalytic Cycles
The synthesis of N-Phenyl-1-naphthylamine and its derivatives has historically relied on classical condensation reactions. However, modern organic synthesis offers a plethora of opportunities for developing more efficient, selective, and sustainable reaction pathways.
Future research is directed towards the application of advanced transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines and aryl halides, stands out as a powerful tool for the synthesis of N-aryl compounds. wikipedia.orgresearchgate.net The development of new generations of catalysts, including those with sterically hindered phosphine (B1218219) ligands, allows for the coupling of a wide array of amines with aryl chlorides, bromides, and triflates under milder conditions. wikipedia.org The exploration of novel palladacycle catalysts bearing N-heterocyclic carbene (NHC) ligands is also a promising avenue, as these have shown high activity in the cross-coupling of aryl chlorides with amines. mdpi.com
Beyond palladium, research into alternative catalytic systems is gaining traction. This includes exploring the potential of other transition metals and even photocatalysis to drive the C-N bond formation. Furthermore, the direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source represents a frontier in amine synthesis, offering a potentially more atom-economical and environmentally benign route to arylamines. nih.gov
Enzymatic synthesis is another emerging area with significant potential. The use of enzymes, such as D-amino acid oxidase, for the synthesis of imines via the oxidation of primary amines, showcases the potential for biocatalysis in C-N bond formation. mdpi.com Developing enzymatic routes for the synthesis of N-Phenyl-1-naphthylamine could offer high selectivity and milder reaction conditions compared to traditional methods.
| Synthetic Approach | Potential Catalysts/Mediators | Key Advantages |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands | High efficiency, broad substrate scope, milder conditions. wikipedia.orgmdpi.com |
| Photocatalysis | Light-absorbing catalysts | Use of light energy, potentially mild and green reaction conditions. |
| Direct Nitrogenation | Transition metal complexes | Use of N2 as a nitrogen source, high atom economy. nih.gov |
| Enzymatic Synthesis | Oxidases, Transaminases | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |
Development of Advanced Computational Models for Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. For N-Phenyl-1-naphthylamine, advanced computational models are being developed to predict its properties and to design novel derivatives with enhanced functionalities.
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are being employed to determine the energetic and structural properties of N-Phenyl-1-naphthylamine and its isomers. These quantum mechanical calculations provide insights into total energies, HOMO-LUMO energy gaps, and molecular conformations, which are crucial for understanding the compound's reactivity and photophysical properties.
A significant leap forward is the integration of machine learning (ML) with molecular simulations for the in silico design of new molecules. A recent study showcased a machine-learning-assisted approach for the molecular design of phenylnaphthylamine-type antioxidants. researchgate.net In this research, hundreds of molecular structures based on N-Phenyl-1-naphthylamine and N-phenyl-2-naphthylamine skeletons were modeled. researchgate.net Antioxidant parameters were calculated, and machine learning models, such as artificial neural networks and random forest models, were trained on this data. researchgate.net These models could predict antioxidant activity with high accuracy and identify optimal substitution patterns for enhanced performance. researchgate.net This approach provides a powerful alternative to traditional trial-and-error synthesis and testing, enabling the rapid screening and design of new, more effective antioxidants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological or chemical activity of compounds based on their molecular descriptors. mdpi.com Such models can be used to predict the antioxidant activity of novel N-Phenyl-1-naphthylamine derivatives, streamlining the discovery process. mdpi.comnih.gov
| Computational Method | Application in N-Phenyl-1-naphthylamine Research | Predicted/Designed Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and energetic properties. | HOMO-LUMO gap, molecular conformation, reactivity indices. |
| Machine Learning (ML) | Design of novel antioxidant structures based on the N-Phenyl-1-naphthylamine scaffold. researchgate.net | Hydrogen dissociation energy, solubility, binding energy. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of antioxidant activity based on molecular structure. mdpi.com | Antioxidant efficacy (e.g., TEAC value). mdpi.com |
Integration with Automated Synthesis and Flow Chemistry Techniques
The translation of novel synthetic routes and computationally designed molecules into tangible materials can be greatly accelerated through automation and advanced reactor technologies. Flow chemistry, particularly utilizing microreactors, is an emerging area that offers significant advantages over traditional batch synthesis.
Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields, selectivity, and safety. mdpi.commdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. wikipedia.orgfiveable.me The application of flow chemistry to the synthesis of N-Phenyl-1-naphthylamine and its derivatives could lead to more efficient and scalable production processes. While specific examples for this compound are still emerging, the successful continuous-flow synthesis of other N-aryl compounds demonstrates the potential of this technology. mdpi.com
Furthermore, the integration of automated synthesis platforms with high-throughput screening methods is revolutionizing chemical research. N-Phenyl-1-naphthylamine is already utilized as a fluorescent probe in high-throughput fluorometric assays. nih.govresearchgate.net This suggests the potential for developing automated workflows where libraries of N-Phenyl-1-naphthylamine derivatives are synthesized in a continuous or parallel fashion and immediately screened for desired properties, such as antioxidant activity or fluorescence characteristics. This closed-loop approach, where synthesis and testing are integrated, can dramatically accelerate the discovery of new functional molecules. mdpi.com
| Technology | Principle | Potential Application for N-Phenyl-1-naphthylamine |
| Flow Chemistry | Chemical reactions are performed in a continuously flowing stream. mdpi.com | Efficient, scalable, and safer synthesis of N-Phenyl-1-naphthylamine and its derivatives. mdpi.com |
| Microreactor Technology | Reactions are conducted in channels with sub-millimeter dimensions. wikipedia.org | Precise control over reaction conditions, enhanced heat and mass transfer. fiveable.me |
| Automated Synthesis | Robotic platforms for performing chemical reactions. | Rapid synthesis of libraries of N-Phenyl-1-naphthylamine analogs for screening. |
| High-Throughput Screening | Rapid screening of large numbers of compounds for biological or chemical activity. nih.gov | Accelerated discovery of derivatives with enhanced antioxidant or fluorescent properties. researchgate.net |
Frontiers in Supramolecular and Materials Science Applications (Focus on the compound's role as a building block for new chemical systems, not the final material properties)
While N-Phenyl-1-naphthylamine is well-established as an additive, its rigid, aromatic structure and the presence of a secondary amine group make it an attractive building block for the construction of novel supramolecular assemblies and functional materials.
In supramolecular chemistry, non-covalent interactions are used to assemble molecules into well-defined, functional architectures. The aromatic rings of N-Phenyl-1-naphthylamine can participate in π-π stacking interactions, while the N-H group can act as a hydrogen bond donor. These interactions can be exploited to create self-assembling systems such as supramolecular gels or liquid crystals. Research on naphthalene (B1677914) dipeptides has shown their ability to form chirality-dependent tubular micelles, leading to the formation of supramolecular gels. nih.gov This indicates the potential for appropriately functionalized N-Phenyl-1-naphthylamine derivatives to act as low-molecular-weight gelators. whiterose.ac.uk
In materials science, there is growing interest in using functional organic molecules as building blocks for porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs). These materials have applications in gas storage, separation, and catalysis. The amine group of N-Phenyl-1-naphthylamine can be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, to serve as an organic linker in the synthesis of MOFs. The resulting frameworks would incorporate the photophysical or redox properties of the N-Phenyl-1-naphthylamine unit. Similarly, the aromatic nature of the compound makes it a candidate for incorporation into the structure of POFs, which are built from covalently linked organic monomers.
The amine functionality also allows for the incorporation of N-Phenyl-1-naphthylamine into polymer chains, either as a pendant group or as part of the polymer backbone. This could lead to the development of new polymers with intrinsic antioxidant properties or with specific photophysical characteristics for applications in organic electronics or sensing.
| Area | Role of N-Phenyl-1-naphthylamine | Potential New Chemical Systems |
| Supramolecular Chemistry | Building block for self-assembly via hydrogen bonding and π-π stacking. | Supramolecular gels, liquid crystals, molecular capsules. |
| Porous Materials | Functionalized derivatives as organic linkers or monomers. | Metal-Organic Frameworks (MOFs), Porous Organic Frameworks (POFs). |
| Polymer Chemistry | Monomer or functional pendant group. | Polymers with built-in antioxidant properties, fluorescent polymers for sensing. |
Q & A
Basic: What are the established methods for synthesizing and characterizing MEPCGWAOIHLFEW-UHFFFAOYSA-N?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling, optimized for yield and purity. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., H, C, 2D-COSY).
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis to verify stoichiometry.
For reproducibility, document reaction conditions (solvent, temperature, catalysts) and purification methods (HPLC, recrystallization) in detail, adhering to journal guidelines for experimental transparency .
Advanced: How can researchers design factorial experiments to investigate the compound’s reactivity under varying environmental conditions?
Methodological Answer:
Employ a multi-factorial design to test interactions between variables (e.g., pH, temperature, solvent polarity). For example:
- Independent Variables: Temperature (25°C, 50°C), solvent (aqueous, organic).
- Dependent Variables: Reaction rate, byproduct formation.
Use ANOVA to analyze variance across conditions and identify significant interactions. Ensure replication (n ≥ 3) to account for experimental noise. Pre-register hypotheses to avoid data dredging .
Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting catalytic activity or stability profiles)?
Methodological Answer:
- Systematic Review: Compare methodologies across studies (e.g., purity thresholds, assay protocols). Contradictions may arise from impurities or differing experimental setups .
- Meta-Analysis: Quantify effect sizes using standardized metrics (e.g., turnover frequency for catalysis).
- Theoretical Alignment: Reconcile findings with computational models (e.g., DFT calculations for reaction pathways) to identify plausible mechanisms .
Basic: What spectroscopic properties of this compound are critical for identification?
Methodological Answer:
Key spectral signatures include:
- IR Spectroscopy: Functional group vibrations (e.g., C=O stretch at ~1700 cm).
- UV-Vis: Absorption maxima () for chromophore analysis.
- X-ray Crystallography: Absolute stereochemistry and crystal packing.
Provide raw spectral data in supporting information, annotated with peak assignments and instrument calibration details .
Advanced: How can researchers integrate findings about this compound into existing theoretical frameworks (e.g., structure-activity relationships)?
Methodological Answer:
- QSAR Modeling: Corrogate physicochemical properties (logP, polar surface area) with bioactivity data using multivariate regression.
- Mechanistic Studies: Use kinetic isotope effects or trapping experiments to validate proposed reaction intermediates.
- Cross-Disciplinary Validation: Compare results with analogous compounds in related fields (e.g., pharmacology, materials science) to refine theoretical boundaries .
Basic: What protocols ensure the compound’s stability during storage and handling?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies under stress conditions (heat, light, humidity).
- Storage Recommendations: Use inert atmospheres (argon), desiccants, or low-temperature environments (-20°C).
- Analytical Monitoring: Regular HPLC or TLC checks for decomposition. Report degradation products and half-life calculations .
Advanced: What multi-disciplinary approaches are effective for studying this compound’s role in complex systems (e.g., biological or catalytic networks)?
Methodological Answer:
- Systems Chemistry: Combine kinetic profiling with network analysis to map reaction cascades.
- Omics Integration: For biological studies, pair metabolomics data with transcriptomic profiling to identify pathways influenced by the compound.
- Collaborative Frameworks: Engage computational chemists, biologists, and engineers to model emergent properties and optimize applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
